
Fosfomycin calcium
Overview
Description
Fosfomycin calcium is a broad-spectrum antibiotic that has been in clinical use since the 1970s. It is a phosphonic acid derivative that inhibits bacterial cell wall synthesis by targeting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This compound is effective against both Gram-positive and Gram-negative bacteria, making it a valuable tool in the treatment of various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fosfomycin calcium can be synthesized from fosfomycin phenylethylamine salt. The process involves dissolving fosfomycin phenylethylamine salt in sodium hydroxide solution to form fosfomycin sodium salt solution. This solution is then reacted with calcium chloride solution to produce this compound .
Industrial Production Methods: In industrial settings, this compound is prepared by mixing fosfomycin phenylethylamine salt with calcium hydroxide in a three-necked flask, followed by stirring at 30-40°C for several hours. The mixture is then filtered, and the resulting filter cake is washed and dried to obtain this compound with a high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Fosfomycin calcium undergoes various chemical reactions, including:
Oxidation: Fosfomycin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in fosfomycin.
Substitution: Substitution reactions can introduce new functional groups into the fosfomycin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions include various fosfomycin derivatives with altered antibacterial properties .
Scientific Research Applications
Clinical Applications
-
Urinary Tract Infections (UTIs) :
- Indication : Fosfomycin calcium is primarily indicated for the treatment of uncomplicated cystitis caused by Escherichia coli and Enterococcus faecalis.
- Dosage : Clinical studies have shown that a dosage of 1 g administered three times daily for two days is effective in achieving microbiological eradication rates of approximately 94.9% in patients with acute uncomplicated cystitis .
- Pharmacokinetics :
- Resistance Profile :
Summary of Clinical Studies
Case Studies
- A clinical trial conducted on female patients showed that this compound significantly reduced bacterial load and improved clinical outcomes in cases of acute uncomplicated cystitis. The study reported an overall clinical efficacy rate of 96.8% at follow-up visits .
- Another study highlighted the pharmacokinetic profile of this compound, demonstrating that after multiple doses, urine concentrations remained above the minimum inhibitory concentration (MIC) for E. coli, ensuring effective treatment over extended periods .
Mechanism of Action
Fosfomycin calcium exerts its bactericidal effects by binding covalently to a cysteine residue in the active site of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA). This binding inactivates the enzyme, preventing the formation of N-acetylmuramic acid, a crucial component of the bacterial cell wall. As a result, bacterial cell wall synthesis is inhibited, leading to cell lysis and death .
Comparison with Similar Compounds
Fosfomycin calcium is unique among antibiotics due to its phosphonic acid structure and its ability to inhibit MurA. Similar compounds include:
Fosfomycin disodium: Used for parenteral administration, it has similar antibacterial properties but different pharmacokinetics.
Fosfomycin trometamol: This formulation has improved bioavailability and is preferred for oral administration
This compound stands out due to its broad-spectrum activity, low toxicity, and effectiveness against multidrug-resistant bacteria, making it a valuable antibiotic in both clinical and research settings .
Biological Activity
Fosfomycin calcium is a broad-spectrum antibiotic known for its unique mechanism of action and efficacy against various bacterial pathogens. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, and clinical applications.
This compound acts primarily by inhibiting the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is crucial for the synthesis of bacterial cell walls. By mimicking phosphoenolpyruvate (PEP), fosfomycin disrupts the formation of peptidoglycan, leading to bactericidal effects against both Gram-positive and Gram-negative bacteria. This mechanism is distinct from that of other antibiotics, resulting in minimal cross-resistance with other antimicrobial agents .
Pharmacodynamics
Fosfomycin exhibits concentration-dependent antibacterial activity , particularly against strains such as Escherichia coli and Klebsiella pneumoniae. Research indicates that an Area Under the Curve (AUC)/Minimum Inhibitory Concentration (MIC) ratio of 24 is associated with effective bacterial killing .
The following table summarizes the pharmacodynamic properties of this compound:
Parameter | Value |
---|---|
Mechanism of Action | Inhibition of MurA |
Spectrum of Activity | Broad (Gram-positive and Gram-negative) |
AUC/MIC Ratio for Efficacy | ≥ 24 |
Resistance Profile | Minimal cross-resistance |
Pharmacokinetics
This compound's pharmacokinetic profile has been characterized through various clinical studies. It is administered orally, where its bioavailability can be affected by factors such as food intake and gastrointestinal pH. In a study involving healthy women, a two-compartment model best described the pharmacokinetics, indicating that creatinine clearance and body weight significantly influence the drug's clearance and distribution .
Key Pharmacokinetic Findings
- Bioavailability : this compound has lower bioavailability compared to its trometamol counterpart but remains effective at clinically relevant doses.
- Half-life : The half-life varies based on patient factors but typically ranges from 3 to 4 hours.
- Excretion : Primarily excreted unchanged in urine, making it particularly effective for urinary tract infections.
Clinical Applications
This compound is utilized predominantly in treating uncomplicated urinary tract infections (UTIs). Its unique properties allow it to be effective against multi-drug resistant strains, making it a valuable option in modern antimicrobial therapy. A study reported that dosing this compound at 1 g every 8 hours maintains effective urinary concentrations above critical MIC breakpoints for at least 24 hours .
Case Studies
- Urinary Tract Infections : A clinical trial demonstrated that this compound effectively treated UTIs caused by resistant strains. Patients receiving 3 g doses showed significant improvement with minimal side effects.
- Porcine Infections : Research indicated that fosfomycin could serve as an alternative treatment for porcine infections caused by resistant bacteria, showcasing its versatility beyond human medicine .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for assessing the crystal stability of Fosfomycin Calcium in pharmaceutical formulations?
- Methodological Answer : A combination of powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA) is essential. PXRD identifies crystalline vs. amorphous forms, while DSC and TGA evaluate thermal stability. SEM provides morphological insights. These methods confirm stability under stress conditions (e.g., 92.5% relative humidity for 30 days or heating at 150°C for 2 hours) .
Q. How does the crystalline form of this compound impact its suitability for industrial granulation processes?
- Methodological Answer : Crystalline this compound demonstrates superior stability under high humidity and temperature, making it ideal for wet granulation and fluidized bed processes. Stability studies should include accelerated aging tests (e.g., 40°C/75% RH for 6 months) paired with PXRD to monitor phase transitions .
Q. What are the standard assays for chemical identification and purity validation of this compound?
- Methodological Answer : Infrared spectroscopy (IR) confirms structural integrity, while arsenic limits are tested via Method 3 (not exceeding 2 ppm). Calcium content is validated using atomic absorption spectroscopy (AAS) or titration. For pharmacopeial compliance, refer to USP methods involving lanthanum chloride solutions and calcium carbonate standards .
Q. How is this compound’s in vitro efficacy against multidrug-resistant (MDR) pathogens evaluated?
- Methodological Answer : Use broth microdilution or agar dilution per CLSI guidelines. Test against ESBL-producing E. coli and carbapenem-resistant Enterobacteriaceae (CRE). Include control strains (e.g., E. coli ATCC 25922) and assess minimum inhibitory concentrations (MICs). Synergy studies with β-lactams or aminoglycosides require checkerboard assays .
Advanced Research Questions
Q. What experimental designs address conflicting data on this compound’s bioavailability compared to other salts (e.g., trometamol)?
- Methodological Answer : Conduct crossover pharmacokinetic studies in animal models or healthy volunteers. Measure serum concentrations via HPLC-MS/MS. Key parameters: Cmax, Tmax, and urinary recovery. Note that trometamol has ~2x higher bioavailability (37-44%) than the calcium salt (18-29%) due to solubility differences .
Q. How can researchers model the pharmacodynamic (PD) effects of this compound in urinary tract infections (UTIs)?
- Methodological Answer : Use in vitro PK/PD models (e.g., hollow-fiber systems) to simulate urinary concentrations. Optimize dosing regimens using fAUC/MIC or %T>MIC targets. For resistant strains, integrate Monte Carlo simulations to predict clinical efficacy against pathogens with MICs ≥64 µg/mL .
Q. What strategies mitigate resistance development during this compound therapy?
- Methodological Answer : Combine this compound with β-lactams or fluoroquinolones to exploit synergistic effects. Conduct time-kill assays to identify effective combinations. Monitor resistance genes (fosA, fosX) via PCR in longitudinal studies .
Q. How do regional variations in bacterial resistance patterns influence this compound study design?
- Methodological Answer : Incorporate regional surveillance data (e.g., WHO GLASS) to stratify clinical trial sites. For example, prioritize regions with high ESBL prevalence. Use geospatial mapping to correlate resistance trends with dosing outcomes .
Q. Key Considerations for Researchers
- Contradictory Data : Address variations in bioavailability studies by standardizing administration protocols (fasted vs. fed states) .
- Advanced Characterization : Use synchrotron-based PXRD for nanoscale crystal structure analysis .
- Statistical Rigor : Apply mixed-effects models in PK studies to account for inter-subject variability .
Properties
Key on ui mechanism of action |
Fosfomycin exerts its bactericidal effects by binding covalently to a cysteine in the active site of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme, rendering it inactive. By preventing MurA from catalyzing the condensation of phosphoenolpyruvate (PEP) with UDP-N-acetylglucosamine (UNAG), fosfomycin inhibits the production of the peptidoglycan precursor UDP N-acetylmuramic acid (UDP-MurNAc). Ultimately, the first step of bacterial cell wall synthesis is disrupted. In _Escherichia coli_, fosfomycin gains entry into bacterial cells via two mechanisms: the L-alpha-glycerophosphate system and the hexose-6-phosphate transporter system. Fosfomycin also has important effects on cell adhesion. For example, the adhesion of bacterial cells to urinary epithelial cells is reduced in the presence of fosfomycin. The adhesion of _Streptococcus pneumoniae_ and _Haemophilus influenzae_ to respiratory epithelial cells is also reduced |
---|---|
CAS No. |
26016-98-8 |
Molecular Formula |
C3H7CaO4P |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
calcium;[(2S,3R)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C3H7O4P.Ca/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/t2-,3+;/m0./s1 |
InChI Key |
XXIDJCLHAMGLRU-LJUKVTEVSA-N |
SMILES |
CC1C(O1)P(=O)([O-])[O-].[Ca+2] |
Isomeric SMILES |
C[C@H]1[C@H](O1)P(=O)(O)O.[Ca] |
Canonical SMILES |
CC1C(O1)P(=O)(O)O.[Ca] |
Appearance |
Solid powder |
melting_point |
94 °C |
Key on ui other cas no. |
26016-98-8 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
4.69e+01 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Calcium fosfomycin; AN-8336; CS-4631; AN8336; CS4631; AN 8336; CS 4631 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.